molecular formula C19H15N3O2 B14161945 4-Nitro-N,N'-diphenylbenzenecarboximidamide CAS No. 19555-22-7

4-Nitro-N,N'-diphenylbenzenecarboximidamide

Katalognummer: B14161945
CAS-Nummer: 19555-22-7
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: IFLLSLXCZDNGHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-N,N’-diphenylbenzenecarboximidamide is an organic compound with the molecular formula C13H12ClN3O2 It is known for its unique chemical structure, which includes a nitro group and a diphenylbenzenecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N,N’-diphenylbenzenecarboximidamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with diphenylamine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Nitro-N,N’-diphenylbenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-N,N’-diphenylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4-Nitro-N,N’-diphenylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitro-N,N’-diphenylbenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitro-N-pentylbenzenesulfonamide
  • 4-Nitro-N-propionylbenzamide
  • N,N-dimethyl-N’- (4-nitro-1-naphthyl)imidoformamide hydrochloride

Uniqueness

4-Nitro-N,N’-diphenylbenzenecarboximidamide is unique due to its specific combination of a nitro group and a diphenylbenzenecarboximidamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

19555-22-7

Molekularformel

C19H15N3O2

Molekulargewicht

317.3 g/mol

IUPAC-Name

4-nitro-N,N'-diphenylbenzenecarboximidamide

InChI

InChI=1S/C19H15N3O2/c23-22(24)18-13-11-15(12-14-18)19(20-16-7-3-1-4-8-16)21-17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI-Schlüssel

IFLLSLXCZDNGHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.